molecular formula C11H16N2 B2598284 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1266755-37-6

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B2598284
CAS No.: 1266755-37-6
M. Wt: 176.263
InChI Key: CWAGTBONVNAJGZ-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C11H16N2. It belongs to the class of tetrahydroquinoxalines, which are nitrogen-containing heterocyclic compounds.

Scientific Research Applications

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications, including:

Safety and Hazards

The safety information for 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline indicates that it is classified as a combustible solid . The flash point is not applicable . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.

Future Directions

The future directions for research on 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and development of novel analogs with potent biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through a multi-step process involving the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions may produce tetrahydroquinoxaline derivatives with different substitution patterns .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. Additionally, its structural features allow it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-ethyl-3-methyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-3-13-9(2)8-12-10-6-4-5-7-11(10)13/h4-7,9,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAGTBONVNAJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CNC2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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